1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
Overview
Description
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid is an organic compound with the molecular formula C8H13NO3. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .
Industrial Production Methods
the general approach involves large-scale synthesis using the same cyclization reaction mentioned above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as analgesic and antihypoxic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it binds to GABA receptors and inhibits their activity, leading to various pharmacological effects such as anxiolytic and antiepileptic activities . The compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure but differ in the substituents at the 1-position.
2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid: This compound has a similar pyrrolidine core but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid is unique due to its specific substituents, which confer distinct chemical reactivity and biological activities. Its trimethyl substitution pattern enhances its stability and solubility, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)5(7(11)12)4-6(10)9(8)3/h5H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNHROUKUVAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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